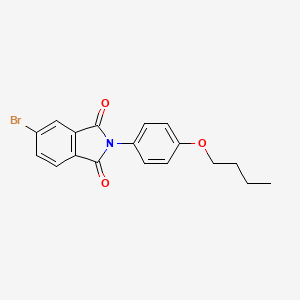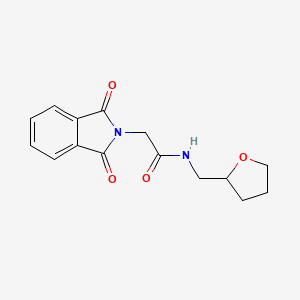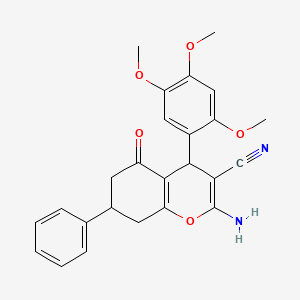
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol, also known as BRD3731, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 is known to play a crucial role in the regulation of gene expression, and its dysregulation has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders.
作用机制
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol exerts its effects by binding to the bromodomain of BRD4, thereby preventing its interaction with acetylated histones and transcription factors. This results in the downregulation of oncogenic gene expression and the induction of apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, it has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial infarction. It has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol is its high potency and selectivity for BRD4. This makes it an attractive tool for studying the role of BRD4 in various diseases. However, one of the limitations of this compound is its relatively low solubility, which can make it challenging to work with in some experimental settings.
未来方向
There are a number of future directions for the study of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol. One area of interest is the development of more potent and selective BRD4 inhibitors based on the structure of this compound. In addition, the therapeutic potential of this compound in other diseases, such as cardiovascular and neurodegenerative diseases, warrants further investigation. Finally, the development of more efficient synthetic routes for the production of this compound could facilitate its use in research and potentially lead to the development of new therapeutics.
合成方法
The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol involves a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 3,6-dibromo-9H-carbazole, which is then converted to 1-(3,6-dibromo-9H-carbazol-9-yl)-3-chloro-2-propanol. This intermediate is then reacted with diethylamine to yield the final product, this compound. The synthesis of this compound has been described in detail in a number of publications.
科学研究应用
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(diethylamino)-2-propanol has been extensively studied for its potential therapeutic applications in various diseases. In particular, its role as a BRD4 inhibitor has been investigated in the context of cancer. BRD4 is known to play a critical role in the regulation of oncogenic transcription factors, and its inhibition has been shown to have anti-tumor effects. This compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
属性
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(diethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O/c1-3-22(4-2)11-15(24)12-23-18-7-5-13(20)9-16(18)17-10-14(21)6-8-19(17)23/h5-10,15,24H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLOLDXAJANKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 2-[2,2-dimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5235756.png)

amino]methyl}phosphonate](/img/structure/B5235779.png)

![5-ethyl-4-({3-[3-(4-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B5235786.png)
![4-(2-furylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5235792.png)
![(2,4-dimethoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B5235799.png)
![2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5235804.png)
![(5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]methyl}-2-furyl)methanol](/img/structure/B5235811.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B5235823.png)

![1-[3-(3,5-dimethylphenoxy)propyl]piperidine](/img/structure/B5235844.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5235856.png)
